molecular formula C6H13NO2 B7796267 alpha-Methyl-D-valine

alpha-Methyl-D-valine

Cat. No.: B7796267
M. Wt: 131.17 g/mol
InChI Key: GPYTYOMSQHBYTK-ZCFIWIBFSA-N
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Description

alpha-Methyl-D-valine: is a chiral amino acid derivative with the chemical formula C6H13NO2 It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions: alpha-Methyl-D-valine can be synthesized through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or starting materials. For instance, the microbial preparation of D-valine, which involves the stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, is a notable method .

Industrial Production Methods: Industrial production of this compound often employs microbial processes due to their high stereo selectivity and environmentally friendly conditions. These methods include microbial asymmetric degradation of DL-valine and microbial specific hydrolysis of DL-5-isopropylhydantoin .

Chemical Reactions Analysis

Types of Reactions: alpha-Methyl-D-valine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce alcohols.

Scientific Research Applications

alpha-Methyl-D-valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Methyl-D-valine involves its interaction with specific molecular targets and pathways. As a chiral amino acid, it can interact with enzymes and receptors in a stereospecific manner. This interaction can influence various biochemical pathways, including those involved in protein synthesis and metabolism .

Properties

IUPAC Name

(2R)-2-azaniumyl-2,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYTYOMSQHBYTK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](C)(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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